![molecular formula C27H21NO B3060180 1,3,3,4-Tetraphenylazetidin-2-one CAS No. 19352-70-6](/img/structure/B3060180.png)
1,3,3,4-Tetraphenylazetidin-2-one
Overview
Description
1,3,3,4-Tetraphenylazetidin-2-one is a chemical compound with the molecular formula C27H21NO . It has a molecular weight of 375.4617 .
Molecular Structure Analysis
The molecular structure of 1,3,3,4-Tetraphenylazetidin-2-one consists of a four-membered azetidinone ring with four phenyl groups attached to it .Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibition
1,3,3,4-Tetraphenylazetidin-2-one and its analogs have been explored for their role as inhibitors of phosphatidylinositol 3-kinase (PtdIns 3-kinase), an enzyme involved in growth factor signal transduction. This inhibition is significant in understanding the enzyme's function and regulatory mechanisms. The compound LY294002, closely related to 1,3,3,4-Tetraphenylazetidin-2-one, demonstrated complete abolishment of PtdIns 3-kinase activity and didn't inhibit other tested protein and lipid kinases. This specificity suggests potential benefits in treating proliferative diseases and in research related to cellular proliferation and growth factor response (Vlahos et al., 1994).
Role in Cell Growth Signaling
1,3,3,4-Tetraphenylazetidin-2-one derivatives have been implicated in cell growth signaling. The tumor suppressor PTEN/MMAC1, which dephosphorylates the lipid second messenger Phosphatidylinositol 3,4,5-Trisphosphate, is influenced by these compounds. This interaction highlights the potential of 1,3,3,4-Tetraphenylazetidin-2-one derivatives in modulating cellular growth signals (Maehama & Dixon, 1998).
Chemical Synthesis and Biochemical Evaluation
1,3,3,4-Tetraphenylazetidin-2-one derivatives have been synthesized and biochemically evaluated for their potential as tubulin-targeting antitumor agents. This research revealed the discovery of potent antiproliferative compounds within this class, indicating their significant role in cancer research (Greene et al., 2016).
Synthesis of cis-3-Substituted 4-Formylazetidin-2-ones
A stereoselective synthesis method for cis-3-substituted-4-formylazetidin-2-ones, based on the reaction of specific acid chlorides with diazabutadiene derivatives, was developed. This method is crucial for the synthesis of various 1,3,3,4-Tetraphenylazetidin-2-one related compounds (Alcaide et al., 1991).
properties
IUPAC Name |
1,3,3,4-tetraphenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRMXMCNVYFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329860 | |
Record name | 1,3,3,4-tetraphenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,4-Tetraphenylazetidin-2-one | |
CAS RN |
19352-70-6 | |
Record name | NSC166107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,3,4-tetraphenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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